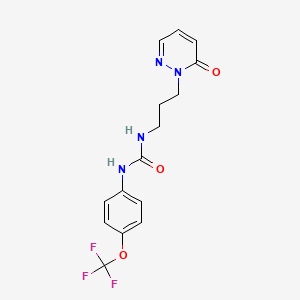
1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmaceuticals. This compound is known to possess a range of biochemical and physiological effects that make it a promising candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A significant application of urea derivatives lies in their synthesis and characterization, leading to the discovery of compounds with potential antibacterial and anticancer properties. For instance, Safaa I Elewa et al. (2021) synthesized various urea derivatives through multi-step reactions, elucidating their structures and evaluating their antimicrobial and antitumor activities. This research highlights the compound's utility in creating new molecules with potential biological applications (Safaa I Elewa et al., 2021).
Antioxidant Activity
Another area of application is in the exploration of antioxidant properties. For example, S. George et al. (2010) detailed the synthesis of urea derivatives from benzaldehyde and ethyl acetoacetate, which were screened for their antioxidant activity. Such studies are crucial for developing compounds that could mitigate oxidative stress, a factor in various chronic diseases (S. George et al., 2010).
Biological Research Applications
The compound and its derivatives have been extensively used in biological research, particularly in understanding enzyme inhibition, which has implications for treating diseases like hypertension and neurodegeneration. De-bin Wan et al. (2019) explored the metabolism of a potent soluble epoxide hydrolase (sEH) inhibitor, providing insights into its pharmacokinetic properties and potential therapeutic applications (De-bin Wan et al., 2019).
Environmental Applications
In environmental science, the degradation of hazardous substances using advanced oxidation processes is a critical research domain. I. Sirés et al. (2007) investigated the electro-Fenton degradation of antimicrobials, demonstrating the compound's utility in environmental remediation efforts. This work underscores the potential of urea derivatives in treating water contaminated with persistent organic pollutants (I. Sirés et al., 2007).
Antiproliferative Agents in Cancer Research
Research into antiproliferative agents targeting specific cellular pathways is crucial for cancer treatment. M. Bazin et al. (2016) synthesized a series of urea derivatives that exhibited cytostatic activity against non-small cell lung cancer cell lines, indicating the compound's relevance in developing targeted cancer therapies (M. Bazin et al., 2016).
Eigenschaften
IUPAC Name |
1-[3-(6-oxopyridazin-1-yl)propyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O3/c16-15(17,18)25-12-6-4-11(5-7-12)21-14(24)19-8-2-10-22-13(23)3-1-9-20-22/h1,3-7,9H,2,8,10H2,(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSOWDWYMSXIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Adamantanyl-3-{5-[(2-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}propanamide](/img/structure/B2982127.png)
![2-(benzo[d]isoxazol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2982128.png)
![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine](/img/structure/B2982129.png)
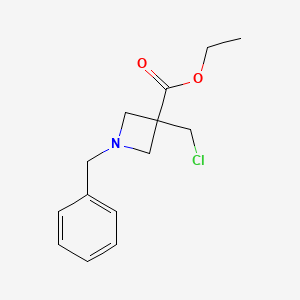

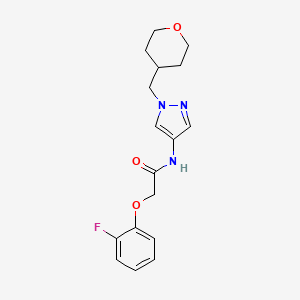
![(3,4,5-Triethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2982136.png)
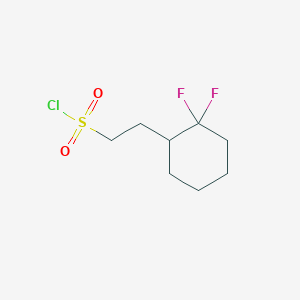
![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2982138.png)
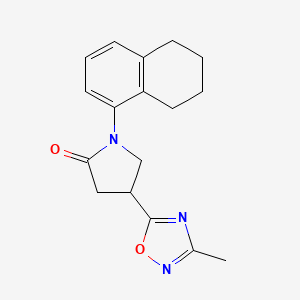
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2982143.png)
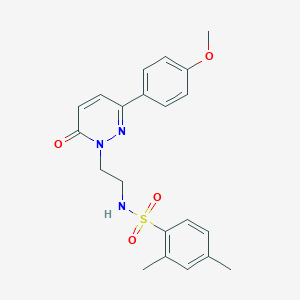
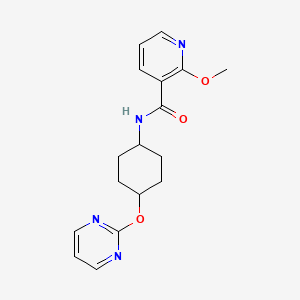
![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B2982147.png)